molecular formula C9H16O2 B14294456 Ethyl 3,3-dimethyl-2-methylidenebutanoate CAS No. 117971-41-2

Ethyl 3,3-dimethyl-2-methylidenebutanoate

Cat. No.: B14294456
CAS No.: 117971-41-2
M. Wt: 156.22 g/mol
InChI Key: BFTJLTCLOZVBHM-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2-methylidenebutanoate is an organic compound with the molecular formula C₁₁H₂₀O₂ It is an ester derived from butanoic acid and is characterized by its branched structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyl-2-methylidenebutanoate can be synthesized through the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-2-methylidenebutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding acid and ethanol.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: 3,3-dimethyl-2-methylidenebutanoic acid and ethanol.

    Reduction: 3,3-dimethyl-2-methylidenebutanol.

    Substitution: Depending on the nucleophile, various substituted esters or acids.

Scientific Research Applications

Ethyl 3,3-dimethyl-2-methylidenebutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester group, which imparts pleasant aromas.

Mechanism of Action

The mechanism by which ethyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-2-methylidenebutanoate can be compared with other esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2,3-dimethylbutanoate: Different branching and position of the double bond.

    Butyl 3,3-dimethyl-2-methylidenebutanoate: Longer alkyl chain compared to the ethyl group.

Properties

CAS No.

117971-41-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 3,3-dimethyl-2-methylidenebutanoate

InChI

InChI=1S/C9H16O2/c1-6-11-8(10)7(2)9(3,4)5/h2,6H2,1,3-5H3

InChI Key

BFTJLTCLOZVBHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(C)(C)C

Origin of Product

United States

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